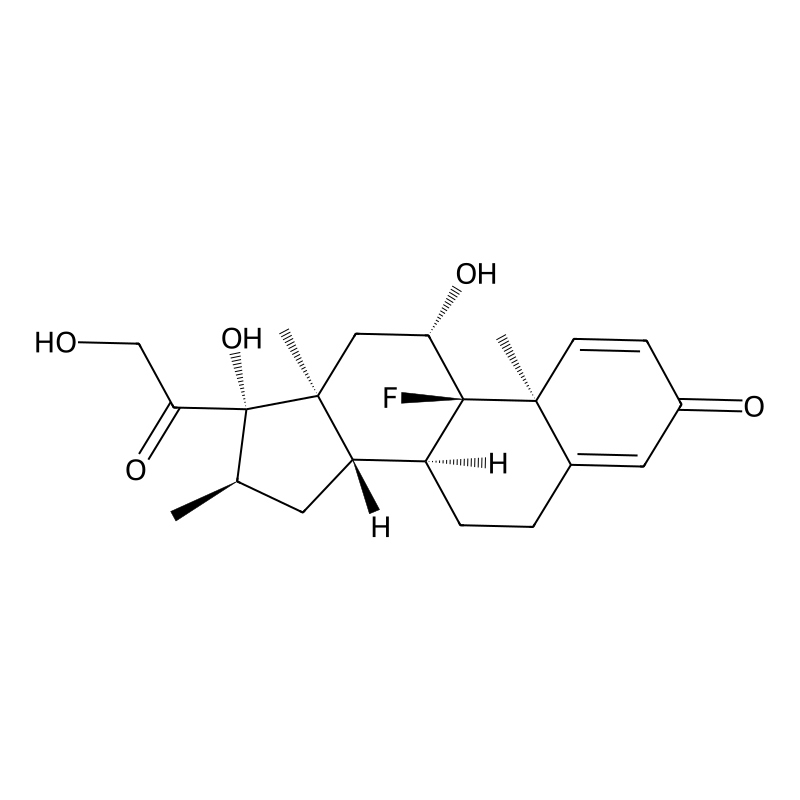

Dexamethasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/

ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/

Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform

In water, 89.0 mg/L at 25 °C

5.05e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Inflammation and Immune Response Studies

Understanding Inflammatory Pathways

Dexamethasone's ability to suppress inflammation makes it a valuable tool for studying the mechanisms underlying various inflammatory diseases. Researchers use it to identify specific inflammatory pathways and evaluate the effectiveness of potential anti-inflammatory drugs [Source: National Institutes of Health - ].

Modeling Inflammatory Conditions

Dexamethasone can be used to induce an inflammatory response in research models. This allows scientists to investigate the progression of inflammatory diseases and test therapeutic interventions [Source: ScienceDirect - ].

Immunosuppression in Transplantation Research

Due to its immunosuppressive effects, dexamethasone is used in transplant research to prevent rejection of transplanted organs. Studies investigate how dexamethasone, along with other immunosuppressive drugs, can be optimized to achieve successful transplant outcomes while minimizing side effects [Source: PubMed Central - ].

Cancer Research

Reducing Chemotherapy Side Effects

Dexamethasone is often used alongside chemotherapy drugs to manage nausea and vomiting, a common side effect of many chemotherapeutic agents [Source: National Cancer Institute - ].

Investigating Anti-tumor Properties

Recent research explores the potential anti-tumor effects of dexamethasone in specific cancers. Studies are ongoing to determine if dexamethasone can enhance the efficacy of other cancer therapies [Source: ScienceDirect - ].

Neurological Research

Investigating Brain Edema

Dexamethasone is used in research to study brain edema, a condition characterized by fluid buildup in the brain. Scientists use it to evaluate the effectiveness of treatments aimed at reducing brain swelling [Source: StatPearls - ].

Modeling Neurodegenerative Diseases

Dexamethasone can be used to create models of neurodegenerative diseases, such as Alzheimer's disease, that involve inflammatory processes. This allows researchers to study the progression of these diseases and develop potential therapies [Source: National Institutes of Health - ].

Dexamethasone is a synthetic corticosteroid that mimics the effects of hormones produced by the adrenal glands. It is primarily used for its anti-inflammatory and immunosuppressive properties. Dexamethasone is effective in treating a variety of conditions, including allergies, autoimmune diseases, and certain cancers. Its chemical formula is , and it has a molar mass of approximately 392.47 g/mol. The compound was first synthesized in the late 1950s and has since become a critical medication in both clinical and emergency settings, particularly highlighted during the COVID-19 pandemic for its role in reducing mortality among severely ill patients .

Dexamethasone exerts its effects primarily by binding to glucocorticoid receptors (GRs) within the cell cytoplasm []. This complex then translocates to the nucleus, where it interacts with DNA and regulates the expression of various genes involved in inflammation, immune response, and metabolism []. By suppressing the production of inflammatory mediators and downregulating the immune system, dexamethasone alleviates symptoms like swelling, pain, and allergic reactions [].

Dexamethasone is generally well-tolerated, but potential side effects can occur, especially with high doses or prolonged use. These include []:

- Increased risk of infection due to immunosuppression

- Fluid retention and electrolyte imbalance

- Mood swings and behavioral changes

- Increased blood sugar levels

- Bone weakening (osteoporosis)

- Conversion of Diosgenin: Diosgenin is converted into progesterone through a series of reactions.

- Formation of Dexamethasone: The synthesis involves dehydration of 16β-methylprednisolone acetate to form a dehydro derivative, followed by further reactions to yield dexamethasone.

Modern synthetic approaches also utilize methods like solid-phase synthesis and click chemistry to create dexamethasone conjugates for targeted delivery .

Dexamethasone exerts its effects through two primary mechanisms: genomic and non-genomic actions.

Genomic Mechanism:

- Dexamethasone easily penetrates cell membranes and binds to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements on DNA, leading to the transcription of anti-inflammatory proteins such as lipocortin, which inhibits phospholipase A2, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes .

Non-Genomic Mechanism:

- Rapid effects occur through interactions with signaling pathways, such as blocking nuclear factor kappa B (NF-κB), which inhibits pro-inflammatory cytokines like interleukin-1 and tumor necrosis factor alpha .

Dexamethasone is widely used in clinical practice for various conditions:

- Inflammatory Disorders: Treats conditions like arthritis and asthma.

- Autoimmune Diseases: Used in diseases like lupus and multiple sclerosis.

- Cancer Treatment: Acts as an adjunct therapy in chemotherapy regimens for hematological malignancies.

- COVID-19 Treatment: Proven to reduce mortality in severe cases by mitigating inflammatory responses .

Dexamethasone interacts with several medications, affecting their efficacy and safety profiles. Notable interactions include:

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Increased risk of gastrointestinal bleeding.

- Anticoagulants: May alter their effectiveness.

- Other Corticosteroids: Can lead to additive effects or increased side effects.

Monitoring these interactions is crucial when prescribing dexamethasone alongside other treatments .

Dexamethasone belongs to a class of corticosteroids that share similar properties but differ in potency, duration of action, and side effect profiles. Here are some notable comparisons:

| Compound | Potency | Duration of Action | Common Uses |

|---|---|---|---|

| Cortisone | Low | Short (5–12 hours) | Inflammation |

| Hydrocortisone | Moderate | Short (5–12 hours) | Adrenal insufficiency |

| Prednisone | Moderate | Intermediate (12–30 hours) | Autoimmune disorders |

| Methylprednisolone | High | Intermediate (18–36 hours) | Allergies, inflammation |

| Betamethasone | Very High | Long (36–72 hours) | Severe allergic reactions |

Dexamethasone stands out due to its prolonged action compared to cortisone and hydrocortisone while maintaining high potency, making it particularly useful in acute settings .

Traditional Organic Synthesis Pathways

The traditional organic synthesis of dexamethasone involves sophisticated multi-step chemical transformations that require precise control of stereochemistry and reaction conditions. The synthetic routes have evolved significantly since the initial development of corticosteroid synthesis methodologies, with continuous improvements in yield, selectivity, and process efficiency [1] [2].

Precursor Selection and Functionalization

The selection and functionalization of appropriate precursor compounds represents a critical foundation for successful dexamethasone synthesis. Several key precursor pathways have been established in industrial practice, each offering distinct advantages in terms of availability, cost-effectiveness, and synthetic efficiency.

Tigogenin-Based Synthesis Route

Tigogenin serves as one of the most efficient direct precursors for dexamethasone synthesis, particularly for the production of dexamethasone acetate. The tigogenin-based synthesis pathway demonstrates exceptional efficiency in the introduction of the 17α-hydroxy-16α-methyl moiety, which is accomplished through a highly optimized epoxidation process. The key epoxidation step utilizes peracetic acid in a buffer solution containing sodium acetate and acetic acid, achieving an overall yield of 95.3% from the 17-ene substrate to the 17α-hydroxy-16α-methyl intermediate [3]. This remarkable yield represents a significant improvement over earlier methodologies and demonstrates the effectiveness of controlled buffer conditions in maintaining reaction selectivity.

Diosgenin as Traditional Starting Material

Diosgenin, derived from Mexican yam (Dioscorea species), has historically served as the traditional starting material for steroid synthesis pathways. The conversion of diosgenin to various steroid intermediates follows well-established chemical transformations that have been refined over decades of industrial application [2] [4]. The diosgenin pathway involves sequential chemical modifications that convert the natural steroid framework into the desired synthetic corticosteroid structure through a series of oxidation, reduction, and functional group transformation reactions.

Synthetic Steroid Intermediates

The synthesis pathway frequently employs 3α-acetoxy-16-pregnen-11,20-dione as a key synthetic intermediate, which undergoes subsequent functionalization through organometallic chemistry. This intermediate provides an excellent platform for the introduction of methyl groups at specific positions through Grignard addition reactions [1]. The 16β-methylprednisolone acetate pathway represents another important synthetic route, where the compound serves as an intermediate for epoxidation-based transformations leading to dexamethasone production [5].

Industrial Precursor Sources

Industrial-scale production increasingly relies on phytosterols derived from soybean processing and tall oil soap, a waste product from the pulp and paper industry. These sources offer significant economic advantages, as tall oil soap is essentially a free waste material that provides steroid precursors with purity levels comparable to traditional soybean-derived materials [6]. The utilization of these alternative precursor sources addresses supply chain stability concerns and provides cost-effective raw materials for large-scale pharmaceutical manufacturing.

Key Reaction Mechanisms (Grignard Addition, Epoxidation)

The sophisticated chemical transformations required for dexamethasone synthesis rely heavily on two critical reaction mechanisms: Grignard addition reactions and epoxidation processes. These reactions must be executed with exceptional precision to maintain the required stereochemical control and achieve acceptable yields for industrial production.

Grignard Addition Mechanisms

The Grignard addition reaction represents one of the most crucial carbon-carbon bond forming steps in dexamethasone synthesis. The reaction involves the treatment of steroid ketone substrates with methylmagnesium bromide in the presence of lithium bromide as a coordinating agent [1] [7]. The mechanism proceeds through nucleophilic addition of the highly polar carbon-magnesium bond to the electrophilic carbonyl carbon, followed by protonation to yield the desired tertiary alcohol product.

The specific conditions for optimal Grignard addition in steroid synthesis require careful control of temperature, solvent composition, and reagent stoichiometry. The reaction typically employs anhydrous ether solvents to maintain the necessary aprotic conditions for Grignard reagent stability [8]. The addition of lithium bromide serves multiple functions, including enhancement of the electrophilic character of the carbonyl substrate and stabilization of the Grignard reagent through coordination effects.

Industrial implementations of Grignard addition in dexamethasone synthesis have achieved yields approaching 90% through optimization of reaction parameters [1]. The success of these reactions depends critically on the exclusion of moisture and oxygen, which can lead to Grignard reagent decomposition and reduced yields. Advanced industrial processes employ specialized equipment and handling procedures to maintain the stringent anhydrous conditions required for consistent reaction performance.

Epoxidation Reaction Mechanisms

Epoxidation reactions play a pivotal role in dexamethasone synthesis, particularly in the formation of key intermediates that undergo subsequent ring-opening and rearrangement processes. The epoxidation of steroid double bonds requires careful selection of oxidizing agents and reaction conditions to achieve the desired regio- and stereoselectivity [9].

The optimized epoxidation process for dexamethasone synthesis employs peracetic acid as the oxidizing agent in a carefully controlled buffer system. The mechanism involves the electrophilic addition of the peroxy acid to the steroid double bond, forming a three-membered epoxide ring with retention of stereochemistry. The buffer system, composed of sodium acetate and acetic acid, maintains optimal pH conditions that promote selective epoxidation while minimizing side reactions and decomposition pathways [3].

Recent process improvements have demonstrated that corticosteroid 9,11β-epoxides can be synthesized through alternative pathways involving regioselective dehydration followed by controlled epoxidation. This approach utilizes phosphorus pentachloride-mediated dehydration to form the corresponding double bond, followed by treatment with specialized brominating agents and subsequent cyclization to produce the desired epoxide structure [9]. These advanced methodologies have proven effective in eliminating or minimizing process-related impurities that can compromise product quality.

Mechanistic Considerations for Industrial Scale

The translation of laboratory-scale reaction mechanisms to industrial production requires comprehensive understanding of reaction kinetics, mass transfer limitations, and scale-dependent phenomena. Heat management becomes particularly critical in exothermic reactions such as Grignard additions, where inadequate temperature control can lead to side reactions and reduced selectivity [10].

Advanced process analytical technology enables real-time monitoring of reaction progress and intermediate formation, allowing for dynamic optimization of reaction conditions. Continuous flow chemistry methodologies have shown promise for certain steps in steroid synthesis, offering improved heat and mass transfer characteristics compared to traditional batch processes [11].

Biocatalytic and Green Chemistry Approaches

The development of biocatalytic and green chemistry approaches for dexamethasone production represents a significant advancement in sustainable pharmaceutical manufacturing. These methodologies offer environmental benefits, improved selectivity, and potentially reduced production costs compared to traditional chemical synthesis routes.

Microbial Transformation Systems

Microbial transformation systems have emerged as powerful tools for steroid hormone production, utilizing engineered microorganisms to perform specific chemical transformations with high selectivity and efficiency. Mycolicibacterium species have proven particularly effective for steroid bioconversion processes, capable of converting phytosterols to key steroid intermediates including androstenedione, androsta-1,4-diene-3,17-dione, and 9α-hydroxy-androst-4-ene-3,17-dione [12] [13].

The metabolic engineering of these microorganisms involves strategic modifications to steroid degradation pathways, including targeted gene deletions and overexpression of specific enzymes. Successful implementations have achieved the creation of recombinant strains with enhanced biocatalytic features through genetic and metabolic engineering approaches, as well as synthetic biology methodologies [12]. These engineered systems demonstrate the potential for producing steroid intermediates with improved productivity and selectivity compared to wild-type organisms.

Whole-cell biocatalysts utilizing recombinant Escherichia coli strains have shown promise for hydrocortisone production from progesterone, demonstrating the feasibility of using engineered bacterial systems for corticosteroid synthesis [14]. The success of these approaches indicates the potential for extending similar methodologies to dexamethasone production through appropriate pathway engineering and optimization.

Enzyme-Catalyzed Transformations

Enzyme-catalyzed transformations offer exceptional stereoselectivity and mild reaction conditions that are particularly advantageous for complex steroid synthesis. The precise control achieved through enzyme active site interactions enables highly selective reactions that would be difficult or impossible to achieve through traditional chemical methods [15].

Steroidogenic enzymes, including cytochrome P450 hydroxylases, hydroxysteroid dehydrogenases, and steroid reductases, play crucial roles in natural steroid biosynthesis pathways and can be harnessed for synthetic applications [16]. These enzymes demonstrate remarkable specificity for steroid substrates and can catalyze complex transformations including hydroxylation, oxidation, and double bond formation with exceptional regio- and stereoselectivity.

The development of engineered enzymes through directed evolution and rational design approaches has expanded the scope of biocatalytic transformations available for steroid synthesis. These advanced enzyme engineering methodologies enable the creation of biocatalysts with improved stability, altered substrate specificity, and enhanced catalytic efficiency for specific synthetic applications [15].

Green Chemistry Principles

Green chemistry approaches to dexamethasone synthesis emphasize the minimization of waste generation, reduction of hazardous solvent usage, and implementation of atom-economical transformations. These principles align with increasing regulatory and environmental pressures for sustainable pharmaceutical manufacturing practices [13].

Solvent selection represents a critical aspect of green chemistry implementation, with emphasis on replacing traditional organic solvents with more environmentally benign alternatives. Aqueous-based reaction systems, ionic liquids, and supercritical fluids offer potential alternatives that can reduce environmental impact while maintaining synthetic efficiency [15].

The integration of biocatalytic and chemical steps in hybrid synthesis pathways represents an emerging approach that combines the advantages of both methodologies. These integrated processes can achieve overall improvements in yield, selectivity, and environmental impact compared to purely chemical or purely biological approaches [13].

Industrial-Scale Production Challenges

Industrial-scale production of dexamethasone presents numerous complex challenges that must be addressed to ensure consistent product quality, regulatory compliance, and economic viability. These challenges span technical, regulatory, and economic domains, requiring sophisticated solutions and continuous process optimization.

Stereoselectivity and Chirality Control

The maintenance of correct stereochemistry represents one of the most critical challenges in large-scale dexamethasone production. Dexamethasone contains multiple chiral centers that must be precisely controlled throughout the synthesis pathway to ensure the desired biological activity and regulatory compliance [10]. The complexity of steroid stereochemistry requires careful optimization of reaction conditions, catalyst selection, and purification procedures to maintain the required stereochemical purity.

Scale-dependent factors can significantly impact stereoselectivity in industrial processes. Heat transfer limitations in large-scale reactors can lead to temperature gradients that affect reaction selectivity, while mixing efficiency variations can result in local concentration gradients that influence competitive reaction pathways [10]. Advanced process control systems and computational fluid dynamics modeling are increasingly employed to optimize reactor design and operating conditions for maintaining stereochemical control at industrial scale.

Product Purity and Quality Control

Achieving the stringent purity requirements for pharmaceutical-grade dexamethasone presents significant challenges in industrial production. The multi-step synthesis pathway generates numerous potential impurities and by-products that must be effectively removed through optimized purification procedures [10]. Traditional purification methods including crystallization, chromatography, and distillation must be carefully designed and validated to achieve the required purity levels while maintaining acceptable yields.

Process analytical technology plays a crucial role in real-time monitoring of product quality and impurity levels throughout the production process. Advanced analytical methods including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy provide detailed characterization of product composition and enable rapid identification of process deviations [17].

Batch-to-Batch Consistency

Maintaining consistent product quality across multiple production batches represents a significant challenge in pharmaceutical manufacturing. Variations in raw material quality, environmental conditions, equipment performance, and operator procedures can all contribute to batch-to-batch variability that must be minimized to meet regulatory requirements [18] [19].

Statistical process control methodologies and quality by design principles are increasingly implemented to identify and control sources of process variability. These approaches involve systematic characterization of process parameters, identification of critical quality attributes, and establishment of control strategies that ensure consistent product quality [19].

Scalability and Process Development

The transition from laboratory-scale synthesis to industrial production requires comprehensive process development and optimization to address scale-dependent phenomena. Mass transfer limitations, heat transfer characteristics, and mixing efficiency all change significantly with scale, requiring careful re-optimization of reaction conditions and equipment design [10].

Continuous manufacturing approaches offer potential advantages for steroid synthesis, including improved process control, reduced variability, and enhanced efficiency. Flow chemistry methodologies enable precise control of reaction conditions and can provide improved safety characteristics for hazardous transformations [11].

Environmental and Regulatory Compliance

Environmental regulations and sustainability requirements create additional constraints on industrial dexamethasone production processes. Waste minimization, solvent recovery, and emission control systems must be integrated into production facilities to meet environmental compliance requirements [10].

Regulatory compliance with pharmaceutical manufacturing standards requires extensive documentation, validation, and quality assurance procedures. Good Manufacturing Practice requirements mandate comprehensive process validation, equipment qualification, and quality control testing to ensure product safety and efficacy [20].

Economic Optimization

Cost optimization in dexamethasone production requires balancing multiple factors including raw material costs, process efficiency, yield optimization, and quality requirements. The high value of pharmaceutical products justifies significant investment in process optimization and quality assurance, but economic pressures continue to drive improvements in manufacturing efficiency [20] [21].

Supply chain management represents an increasingly important aspect of cost control, particularly for specialty raw materials and intermediates. Vertical integration strategies and long-term supplier relationships are often employed to ensure reliable supply and cost stability for critical production inputs [20].

The pharmacological activity of dexamethasone begins with its high-affinity binding to the glucocorticoid receptor, a process characterized by well-defined kinetic parameters and molecular interactions. The binding dynamics of dexamethasone to the glucocorticoid receptor represent a critical initial step in its mechanism of action, involving precise molecular recognition and subsequent conformational changes.

The equilibrium dissociation constant for dexamethasone binding to the glucocorticoid receptor ranges from 1.1 to 3.3 nanomolar in human embryo fibroblasts, indicating exceptionally high binding affinity [1]. This high affinity reflects the optimized structural features of dexamethasone, including its fluorine substitution at the 9α position and methyl group at the 16α position, which enhance receptor recognition and binding stability [2]. The association rate constant is 8.5 × 10^5 M^-1 min^-1, while the dissociation rate constant is 4.6 × 10^-5 min^-1 at 0°C, demonstrating rapid association and slow dissociation kinetics [1].

Dexamethasone binding kinetics follow a biphasic model involving rapid formation of a transient unstable receptor-ligand complex, followed by slower conversion to a stable activated form [3]. The initial rapid binding phase occurs with an equilibrium dissociation constant of approximately 80 micromolar, while the subsequent stabilization process proceeds with a rate constant of approximately 70 × 10^-3 min^-1 [3]. This two-step mechanism explains the observed enhancement of receptor binding capacity, which reaches 0.3 picomoles per milligram of cytosol protein [1].

The binding process involves specific structural determinants within the glucocorticoid receptor ligand-binding domain. The receptor undergoes conformational changes upon dexamethasone binding, with particular involvement of the C-terminal region and specific amino acid residues such as glutamine 642, which plays a discriminating role in ligand recognition [2]. These conformational changes ultimately facilitate receptor homodimerization and nuclear translocation, processes that typically occur within 30 to 60 minutes following ligand binding [4] [5].

Transcriptional Regulation and Gene Expression Modulation

Dexamethasone exerts its primary pharmacological effects through comprehensive transcriptional regulation mechanisms that involve direct DNA binding, protein-protein interactions, and chromatin remodeling processes. The activated dexamethasone-glucocorticoid receptor complex functions as a ligand-activated transcription factor, modulating gene expression through multiple sophisticated regulatory pathways.

Direct DNA Binding Mechanisms

The activated glucocorticoid receptor binds directly to glucocorticoid response elements, which are specific palindromic DNA sequences typically located in the regulatory regions of target genes [6]. This direct binding mechanism results in either transcriptional activation or repression, depending on the specific genomic context and associated cofactors. Examples of genes regulated through direct glucocorticoid response element binding include glucocorticoid-induced leucine zipper (GILZ), FK506 binding protein 5 (FKBP5), and glutamine synthetase [7] [6] [8].

The transcriptional activation of glutamine synthetase in muscle cells exemplifies the direct regulatory mechanism. Dexamethasone treatment increases glutamine synthetase gene transcription approximately twofold within one hour, correlating with increased enzymatic activity [7]. This effect is mediated through direct glucocorticoid receptor binding to glucocorticoid response elements in the glutamine synthetase promoter and is completely blocked by the glucocorticoid receptor antagonist RU486 [7].

Protein-Protein Interaction Mechanisms

Dexamethasone-activated glucocorticoid receptor also regulates gene expression through protein-protein interactions, a mechanism termed transrepression. This involves direct interaction with other transcription factors, including nuclear factor kappa B and activator protein 1, resulting in transcriptional repression of inflammatory genes [9] [10]. The inhibition of inducible nitric oxide synthase gene expression represents a classic example of this mechanism, where dexamethasone blocks lipopolysaccharide-induced nuclear translocation of nuclear factor kappa B/Rel proteins [9] [10].

Chromatin Remodeling and Enhancer Activation

Dexamethasone treatment induces extensive chromatin remodeling through recruitment of chromatin-modifying complexes. The glucocorticoid receptor interacts with the Switch/Sucrose Non-fermentable chromatin remodeling complex, facilitating chromatin accessibility changes at target loci [11] [12]. Genome-wide analysis reveals that only a minority of glucocorticoid receptor binding sites are associated with enhancer activity gains and increased chromatin interaction loops [13] [11].

High-resolution contact mapping demonstrates that dexamethasone exposure increases the frequency of preestablished chromatin interactions rather than creating entirely new loops [13]. This process involves the recruitment of cohesin complexes and increased chromatin accessibility at glucocorticoid receptor binding sites, particularly at predominant enhancers marked by H3K27ac histone modifications [13] [11].

Coregulator Recruitment Dynamics

The transcriptional effects of dexamethasone are mediated through dynamic recruitment of coactivators and corepressors to the glucocorticoid receptor. Coactivators such as Transcriptional Intermediary Factor 2 and Glucocorticoid Receptor Interacting Protein 1 bind to both agonist- and antagonist-bound glucocorticoid receptor complexes, modulating transcriptional activity through competitive equilibrium interactions [14] [15]. Conversely, corepressors including Nuclear Receptor Corepressor and Silencing Mediator of Retinoid and Thyroid Hormone Receptor associate with glucocorticoid receptor complexes to mediate transcriptional repression [14] [15].

The recruitment of specific coregulators depends on both the N-terminal and C-terminal regions of the glucocorticoid receptor and requires specific interaction domains such as the CoRNR box motifs [14]. The intracellular ratio of coactivators to corepressors influences the position of the agonist dose-response curve and the partial agonist activity of glucocorticoid receptor complexes [14] [15].

Non-Genomic Signaling Pathways

Dexamethasone activates rapid non-genomic signaling pathways that operate independently of transcriptional mechanisms and occur within seconds to minutes of exposure. These pathways involve direct interactions with membrane-associated receptors and cytoplasmic signaling molecules, contributing significantly to the immediate physiological effects of dexamethasone treatment.

Protein Kinase Pathways

Dexamethasone rapidly activates multiple protein kinase pathways through glucocorticoid receptor-dependent and independent mechanisms. In human bronchial epithelial cells, dexamethasone activates protein kinase A within 30 seconds through stimulation of adenylyl cyclase and regulation of SERCA-type calcium ATPase pumps [16]. This rapid activation is insensitive to the glucocorticoid receptor antagonist RU486 and protein synthesis inhibition, indicating a non-genomic mechanism [16].

Protein kinase C activation by dexamethasone occurs in various cell types, including mouse cortical collecting duct cells and rat vascular smooth muscle cells [16]. In skeletal myotubes, dexamethasone rapidly activates both calcium/calmodulin-dependent kinase II and adenosine monophosphate-activated kinase within 10 minutes, leading to glucose uptake inhibition through glucocorticoid receptor-independent mechanisms [17]. These effects involve modulation of glucose transporter 4 translocation and are associated with contraction-induced signaling pathways [17].

Phosphoinositide 3-Kinase/Protein Kinase B Pathway

Dexamethasone rapidly activates the phosphoinositide 3-kinase/protein kinase B pathway in human vascular endothelial cells within 20 minutes, promoting cell survival and nitric oxide production [16]. This activation involves glucocorticoid receptor-dependent phosphorylation of protein kinase B and glycogen synthase kinase-3, demonstrating functional activation of phosphoinositide 3-kinase and downstream targets [16]. The clinical relevance of this pathway is confirmed in mouse models of ischemic injury, where dexamethasone exerts rapid protective effects through glucocorticoid receptor-dependent activation of phosphoinositide 3-kinase and endothelial nitric oxide synthase pathways [16].

Mitogen-Activated Protein Kinase Signaling

Dexamethasone modulates mitogen-activated protein kinase signaling through multiple mechanisms. In PC12 cells, dexamethasone induces rapid activation of extracellular signal-regulated kinase 1/2, p38, and c-Jun N-terminal kinase within 15 minutes through protein kinase C-dependent mechanisms [16]. Conversely, dexamethasone inhibits p38 mitogen-activated protein kinase activity in the regulation of cyclooxygenase 2 messenger RNA stability, demonstrating pathway-specific effects [18].

Calcium Signaling Modulation

Dexamethasone exerts complex effects on calcium signaling that vary depending on cell type and experimental conditions. In guinea pig cochlear spiral ganglion neurons, dexamethasone enhances adenosine triphosphate-induced calcium mobilization within 10 minutes through activation of ionotropic purinergic P2X receptors [16]. This effect is prevented by glucocorticoid receptor antagonists and mediated by rapid calcium influx mechanisms [16]. In contrast, dexamethasone inhibits basal intracellular calcium levels in human bronchial epithelial cells through glucocorticoid receptor-independent pathways [16].

RNA Interaction and Post-Transcriptional Effects

Dexamethasone exerts significant post-transcriptional regulatory effects through direct RNA interactions, modulation of RNA stability, and regulation of RNA processing mechanisms. These effects represent crucial components of dexamethasone's overall pharmacological activity and contribute to fine-tuning of gene expression beyond transcriptional control.

Glucocorticoid Receptor-RNA Binding Interactions

The glucocorticoid receptor exhibits direct RNA-binding activity that plays a fundamental role in regulating transcriptional function. Studies using cells expressing a mutant glucocorticoid receptor with reduced RNA binding affinity demonstrate that glucocorticoid receptor-RNA binding is repressive for specific subsets of genes in both dexamethasone-dependent and independent contexts [19] [20]. For dexamethasone-dependent genes, the repressive effect involves a competition-based mechanism where increasing local concentrations of RNA compete with DNA for binding to the glucocorticoid receptor at sites of transcription [19] [20].

This competition mechanism suggests that RNA binding modulates the accessibility of the glucocorticoid receptor to its DNA binding sites, thereby influencing transcriptional activation. For dexamethasone-independent genes, the RNA binding effects involve localization to specific chromosomal regions, pointing to changes in chromatin accessibility or architecture [19] [20]. These findings highlight the multifaceted nature of glucocorticoid receptor-RNA interactions in regulating cellular responses to dexamethasone.

Messenger RNA Stability Regulation

Dexamethasone significantly affects messenger RNA stability through multiple mechanisms involving both direct and indirect regulatory pathways. The regulation of cyclooxygenase 2 messenger RNA stability exemplifies this mechanism, where dexamethasone destabilizes the transcript by inhibiting p38 mitogen-activated protein kinase activity [18]. This destabilization occurs through targeting of adenine-uridine-rich elements in the cyclooxygenase 2 3' untranslated region, which mediates regulation by both the p38 pathway and dexamethasone [18].

The destabilizing effects of dexamethasone on monocyte chemoattractant protein 1 messenger RNA involve the identification of a novel dexamethasone-sensitive region on the 5' end of the transcript [21]. Cytoplasmic extracts from dexamethasone-treated smooth muscle cells contain a heat-labile protein factor that rapidly degrades monocyte chemoattractant protein 1 messenger RNA in vitro [21]. This effect does not require de novo protein synthesis, suggesting activation of a constitutively expressed ribonuclease through post-translational mechanisms [21].

Conversely, dexamethasone can stabilize specific messenger RNAs, as demonstrated with vasopressin receptor transcripts, where dexamethasone increases messenger RNA half-life from approximately 6 hours to 14 hours [22]. This stabilization effect involves glucocorticoid receptor-mediated mechanisms and requires de novo protein synthesis [22].

MicroRNA Expression Modulation

Dexamethasone extensively modulates microRNA expression profiles, affecting both individual microRNAs and entire microRNA clusters. In human bone marrow-derived mesenchymal stem cells, dexamethasone treatment results in upregulation of nine microRNAs and downregulation of seven microRNAs during osteogenic differentiation [23]. Among these, microRNA-23a upregulation inhibits osteogenic differentiation at cellular, messenger RNA, and protein levels [23].

Circulating microRNA-27a represents a particularly responsive target, with its expression being upregulated by dexamethasone and suppressed by adrenocorticotropin both in vitro and in vivo [24]. This differential regulation suggests involvement in hypothalamic-pituitary-adrenal axis regulation [24]. Additionally, dexamethasone downregulates microRNA-155 expression in septic mice livers in a dose-dependent manner, contributing to anti-inflammatory effects [25].

The regulation of the microRNA-17-92 cluster by dexamethasone contributes to apoptosis induction in chondrocytic cells [26]. Dexamethasone treatment significantly decreases expression of this pro-survival microRNA cluster, thereby promoting apoptotic pathways [26]. These effects demonstrate the complex regulatory networks through which dexamethasone modulates cellular function via microRNA mechanisms.

Alternative Splicing and RNA Processing

Dexamethasone influences alternative RNA splicing patterns through modulation of splicing factor expression and activity. Steroid receptor-mediated transcription directly impacts RNA processing decisions, with dexamethasone affecting the processing of pre-messenger RNA synthesized from steroid-sensitive promoters in a receptor-dependent and receptor-selective manner [27]. Nuclear receptor coregulators show differential splicing effects, suggesting that glucocorticoid receptors simultaneously control gene transcription activity and exon content of the product messenger RNA [27].

Environmental perturbation studies reveal that dexamethasone treatment leads to extensive directional shifts in RNA processing events, including alternative first exon usage, intron retention, and exon skipping [28]. These changes occur consistently across different cellular contexts and involve modulation of trans-acting factors including splicing factors and transcription factors [28]. The effects on intron retention correlate with changes in expression of specific splicing factors such as La-related protein 7 (LARP7), which promotes alternative exon skipping and intron retention [28].

Purity

Physical Description

Solid

Color/Form

WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.83 (LogP)

log Kow = 1.83

1.1

Decomposition

Appearance

Melting Point

260-264

262-264 °C

262 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 163 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 162 of 163 companies with hazard statement code(s):;

H315 (27.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (29.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (26.54%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (26.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (59.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (27.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (22.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ozurdex is indicated for the treatment of adult patients with macular oedema following either branch retinal-vein occlusion (BRVO) or central retinal-vein occlusion (CRVO). Ozurdex is indicated for the treatment of adult patients with inflammation of the posterior segment of the eye presenting as noninfectious uveitis. Ozurdex is indicated for the treatment of adult patients with visual impairment due to diabetic macular oedema (DME) who are pseudophakic or who are considered insufficiently responsive to, or unsuitable for non-corticosteroid therapy.

Treatment of multiple myeloma.

Treatment of postoperative pain and inflammation associated with ophthalmic surgery

Treatment of diabetic macular oedema

Chronic non-infectious intermediate or posterior uveitis

Other retinal vascular occlusion

Dexamethasone has a wide variety of uses in the medical field. As a treatment, dexamethasone has been useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock. Patients with conditions such as asthma, atopic and contact dermatitis, and drug hypersensitivity reactions have benefited from dexamethasone. In endocrinology, dexamethasone has been found useful as a test for Cushing syndrome.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Systemic; Glucocorticoids; Anti-Inflammatory Agents

NCI Cancer Drugs

FDA Approval: Yes

Dexamethasone is approved to be used to reduce inflammation and suppress (lower) the body's immune response. It is used with other drugs to treat the following types of cancer : Leukemia.

Lymphoma.

Mycosis fungoides (a type of cutaneous T-cell lymphoma ).

Dexamethasone is also used alone or with other drugs to prevent or treat the following conditions related to cancer: Anemia.

Cerebral edema ( fluid build-up in the brain) associated with brain tumors.

Drug hypersensitivity ( allergic reactions ).

Hypercalcemia (high blood levels of calcium ).

Thrombocytopenia (low platelet levels).

Dexamethasone is also used alone or with other drugs to treat many other diseases and conditions. The drug continues to be studied in the treatment of many types of cancer and other conditions.

Therapeutic Uses

Nasal corticosteroids are used in some patients for prophylaxis of seasonal rhinitis. This form of therapy is generally reserved for patients who have consistently demonstrated a need for nasal corticosteroids to control seasonal rhinitis syndromes. Antihistamines and decongestants are considered primary therapies for this disorder. Dexamethasone nasal aerosol is less frequently used because its use results in a significantly higher incidence of systemic adverse effects with no additional benefit over other nasal corticosteroids. /NOT included in US product labeling/

Ophthalmic corticosteroids are indicated in the treatment of corticosteroid-responsive allergic and inflammatory conditions of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe. /Corticosteroids (Ophthalmic); Included in US product labeling/

Otic corticosteroids are indicated in the treatment of corticosteroid-responsive inflammatory disorders of the external auditory meatus such as: allergic otitis externa; infective otitis (treatment adjunct); (chronic eczematoid otitis externa or seborrheic otitis externa /NOT included in US product labeling/). Dexamethasone /is/ used in the treatment of these and other corticosteroid-responsive disorders of the external auditory meatus. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Pharmacology

Dexamethasone is a synthetic adrenal corticosteroid with potent anti-inflammatory properties. In addition to binding to specific nuclear steroid receptors, dexamethasone also interferes with NF-kB activation and apoptotic pathways. This agent lacks the salt-retaining properties of other related adrenal hormones. (NCI04)

MeSH Pharmacological Classification

ATC Code

S01BA01

A - Alimentary tract and metabolism

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AC - Corticosteroids for local oral treatment

A01AC02 - Dexamethasone

C - Cardiovascular system

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AA - Corticosteroids

C05AA09 - Dexamethasone

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AB - Corticosteroids, moderately potent (group ii)

D07AB19 - Dexamethasone

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07X - Corticosteroids, other combinations

D07XB - Corticosteroids, moderately potent, other combinations

D07XB05 - Dexamethasone

D - Dermatologicals

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AA - Corticosteroids, combinations for treatment of acne

D10AA03 - Dexamethasone

H - Systemic hormonal preparations, excl. sex hormones and insulins

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AB - Glucocorticoids

H02AB02 - Dexamethasone

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD03 - Dexamethasone

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BA - Corticosteroids, plain

S01BA01 - Dexamethasone

S - Sensory organs

S01 - Ophthalmologicals

S01C - Antiinflammatory agents and antiinfectives in combination

S01CB - Corticosteroids/antiinfectives/mydriatics in combination

S01CB01 - Dexamethasone

S - Sensory organs

S02 - Otologicals

S02B - Corticosteroids

S02BA - Corticosteroids

S02BA06 - Dexamethasone

S - Sensory organs

S03 - Ophthalmological and otological preparations

S03B - Corticosteroids

S03BA - Corticosteroids

S03BA01 - Dexamethasone

Mechanism of Action

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

23495-06-9

Absorption Distribution and Excretion

Corticosteroids are generally eliminated predominantly in the urine. However, dexamethasone is <10% elminated in urine.

A 1.5mg oral dose of dexamethasone has a volume of distribution of 51.0L, while a 3mg intramuscular dose has a volume of distribution of 96.0L.

A 20mg oral tablet has a clearance of 15.7L/h. A 1.5mg oral dose of dexamethasone has a clearance of 15.6±4.9L/h while a 3.0mg intramuscular dose has a clearance of 9.9±1.4L/h.

Absorbed into aqueous humor, cornea, iris, choroid ciliary body, and retina. Systemic absorption occurs, but may be significant only at higher dosages or in extended pediatric therapy. /Corticosteroids (Ophthalmic)/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations. Following im administration, absorption was rapid with peak plasma concentrations at 30-40 minutes for both solutions. Bioavailability after im administration was 100% for dexamethasone alcohol but 40% for dexamethasone 21-isonicotinate. After im administration of dexamethasone 21-isonicotinate as a suspension, dexamethasone was not detected in plasma, suggesting a long absorption phase

Crl:SD(CD)BR rats were administered a single im dose of 9 ug, (1,2,4-3H)-dexamethasone/kg bw. Radioactivity was measured up to 96 hours after administration in plasma (pre- and post-freeze dried), urine, feces and expired air. Tritium exchange was measured in stored urine. Highest plasma levels were observed 6 hours after dosing (3.7 ug equivalents/g), declining rapidly thereafter to 0.15 ug equivalents/g. Within 24 hours 41% of the radioactivity was excreted in the urine. After 96 hours a mean of 44% of the radio-activity was excreted. Tritium exchange was observed both in plasma and urine. Following freeze-drying, the mean loss of radioactivity 96 hours after dosing was 87% and 37% in plasma and urine, respectively

Male Wistar albino rats were administered 0.23 umol (1,2-3H) dexamethasone/kg bw, ip. Urine and feces were collected up to 4 days after treatment. Within 96 hours 74% of the dose was excreted, 30% in the urine and 44% in the feces

For more Absorption, Distribution and Excretion (Complete) data for DEXAMETHASONE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Male Wistar albino rats were administered (3)H-dexamethasone orally at a dose of 1.14 nmol/kg bw. Thirty-one percent of the administered radioactivity was excreted in the urine within 4 days (most of it within the first 24 hours) as unconjugated metabolites. Unchanged dexamethasone accounted for 14%, 6-hydroxydexamethasone for 7.4%, and 20-dihydrodexamethasone for 1.1% of the urine radioactivity.

In the urine of rats administered 0.23 umol/kg bw (1,2-3H)- dexamethasone ip, 10% of the administered radioactivity was associated with one polar metabolite of dexamethasone, likely to be 6-hydroxy-dexamethasone

No parent compound could be detected in urine of patients after oral administration of a small dose of dexamethasone (<4 mg/day) for a few weeks. However, 60% was recovered as 6-beta-hydroxy-dexamethasone and 5-10% as 6-beta-hydroxy-20-dihydrodexamethasone. After the administration of about 15 mg dexamethasone/day metabolism occurred by an additional route involving epoxidation and subsequent hydrolysis, resulting in glycol formation in ring A

Dexamethasone has known human metabolites that include 6-alpha-OH DEXAMETHASONE and 6-beta-OH DEXAMETHASONE.

Hepatic.

Associated Chemicals

21-Isonicotinate dexamethasone;2265-64-7

Dexamethasone sodium phosphate;2392-39-4

Wikipedia

Drug Warnings

Excreted in breast milk; nursing by mothers receiving pharmacologic doses not recommended.

/Dexamethasone/ is distributed into breast milk. Nursing while receiving pharmacologic doses of dexamethasone is not recommended.

Dexamethasone inhalation is not recommended for use in asthma because it has demonstrated a significantly higher incidence of systemic effects with no additional benefit over other inhaled corticosteroids. The high ratio of systemic glucocorticoid activity to local anti-inflammatory activity of inhaled dexamethasone may be due to its greater water solubility and longer metabolic hal life after absorption relative to the other inhaled corticosteroids.

For more Drug Warnings (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Biological Half Life

190 minutes (plasma) /Dexamethasone sodium phosphate/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations.

Use Classification

Human drugs -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> GLUCOCORTICOSTEROID; -> JECFA Functional Classes

Pharmaceuticals -> Systemic hormonal preparations -> Corticosteroids for systemic use -> Glucocorticoids

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dexamethasone content in drug substance and elixir is detd by normal phase LC using quaternary mobile phase with controlled water content, UV detection at 254 nm, and cortisone as internal std. identity is confirmed in bulk drug substance and elixir by TLC and in drug substance by IR spectroscopy and relative LC retention time ratios. Alcohol content in elixir is detd by GC on porous polymer column using internal std and FID.

Analyte: dexamethasone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: dexamethasone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DEXAMETHASONE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dexamethasone; matrix: blood, urine; procedure: capillary electrophoresis (capillary electrochromatography) with ultraviolet detection at 240 nm; limit of detection: 390 ng/mL

Analyte: dexamethasone; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 245 nm; limit of detection: 1-10 ng/mL

Analyte: dexamethasone; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 5 nM

For more Clinical Laboratory Methods (Complete) data for DEXAMETHASONE (12 total), please visit the HSDB record page.

Interactions

The central interference induced by dexamethasone and RU-38486, (a glucocorticoid receptor antagonist) on morphine antinociception were studied by using the tail flick test in mice. Dexamethasone, injected intracerebrally 10 min before morphine, dose dependently reduced morphine antinociception, whereas RU-38486 which was injected with the same lag time, potentiated it. When dexamethasone and RU-38486 were administered together intracerebrally, 10 min before morphine, an overall reduction of morphine antinociception was observed, similar to that observed with dexamethasone pretreatment only. The present results strongly suggest a central site of interaction for dexamethasone and RU-38486 on morphine antinociception; the short latency and the dose related slope for this interaction may suggest a mechanism at least in part different from the glucocorticoid induced genomic activation.

Acute myelomonocytic leukemia develops in 10-30% of irradiated (300 rad) SJL/J mice, after a lag period of around one yr. Additional treatment with dexamethasone shortly after irradiation increased leukemia incidence up to 50%. Experiments were conducted in order to demonstrate the existence of preleukemic cells in irradiated mice and to explore the possible role of dexamethasone, cyclophosphamide, and different hemopoietic growth factors on their promotion to overt leukemia. Transplantation of bone marrow cells from mice exposed to 300 rad plus dexamethasone into appropriate recipients, performed 4-5 mo after leukemogenic treatment, resulted in acute myeloid leukemia development of donor origin in 70% of the recipients. Transfer of fractionated preleukemic bone marrow showed that the highest acute myeloid leukemia incidence developed in the recipients of fractions enriched in early hemopoietic precursors. The promoting effect of dexamethasone on preleukemic cells was confirmed by demonstrating its similar coleukemogenic effect whether administered within several hr or 130 days after radiation. Treatment with cyclophosphamide shortly after radiation could not replace the dexamethasone effect but was found to be complementary to the coleukemogenic effect of dexamethasone. Early administration of hemopoietic growth factors (starting 14 days after radiation and dexamethasone) showed that colony stimulating factor 1 increased the acute myeloid leukemia incidence (75%) and reduced its latency. Treatment with recombinant granulocyte colony stimulating factor had a reduced effect and recombinant granulocyte-macrophage colony stimulating factor had no promoting effect. However, administration of different factors several months after the leukemogenic treatment revealed that recombinant granulocyte-macrophage colony stimulating factor increased acute myeloid leukemia incidence (75%) and shortened its latency, whereas recombinant granulocyte colony stimulating factor and colony stimulating factor 1 had no effect. In contrast, the late administration of recombinant interleukin 6 reduced acute myeloid leukemia incidence significantly (23%). The present results indicate that murine radiation induced acute myeloid leukemia is a multiphase process involving radiation induced preleukemia that can be promoted by different treatments.

It was of interest to determine if pregnenolone-16 alpha-carbonitrile, as well as another steroid microsomal enzyme inducer, dexamethasone, would decrease the toxicity of acetaminophen in mice, another species sensitive to acetaminophen hepatotoxicity. Mice were pretreated with pregnenolone-16 alpha-carbonitrile or dexamethasone (100 and 75 mg/kg, ip, for 4 days, respectively) and were given acetaminophen (300-500 mg/kg, ip). Twenty-four hours after acetaminophen administration, liver injury was assessed by measuring serum activities of sorbitol dehydrogenase and alanine aminotransferase and by histopathological examination. Neither pregnenolone-16 alpha-carbonitrile nor dexamethasone protected markedly against acetaminophen hepatotoxicity in mice; pregnenolone-16 alpha-carbonitrile tended to decrease acetaminophen induced hepatotoxicity, whereas dexamethasone was found to enhance acetaminophen induced hepatotoxicity and it produced some hepatotoxicity itself. Dexamethasone decreased the glutathione concn (36%) in liver and increased the biliary excretion of acetaminophen-glutathione, which reflects the activation of acetaminophen, whereas pregnenolone-16 alpha-carbonitrile produced neither effect. Thus, whereas pregnenolone-16 alpha-carbonitrile has been shown to markedly decrease the hepatotoxicity of acetaminophen in hamsters, apparently by decreasing the isoform of p450 responsible for activating acetaminophen to N-acetyl-p-benzoquinoneimine, this does not occur in mice after induction with either pregnenolone-16 alpha-carbonitrile or dexamethasone. In contrast, dexamethasone enhances acetaminophen hepatotoxicity apparently by decreasing liver glutathione levels and increasing the activation of acetaminophen to a cytotoxic metabolite.

For more Interactions (Complete) data for DEXAMETHASONE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dexamethasone sodium phosphate injection is heat labile and must not be autoclaved. Dexamethasone preparations should generally be stored at a temperature less than 40 °C, preferably between 15-30 °C. /Dexamethasone sodium phosphate/

Dates

2. Black R, Grodzinsky AJ. Dexamethasone: chondroprotective corticosteroid or catabolic killer? Eur Cell Mater. 2019 Nov 22;38:246-263. doi: 10.22203/eCM.v038a17. PMID: 31755076; PMCID: PMC7211090.

3. Li J, Chen R, Yao QY, Liu SJ, Tian XY, Hao CY, Lu W, Zhou TY. Time-dependent pharmacokinetics of dexamethasone and its efficacy in human breast cancer xenograft mice: a semi-mechanism-based pharmacokinetic/pharmacodynamic model. Acta Pharmacol Sin. 2018 Mar;39(3):472-481. doi: 10.1038/aps.2017.153. Epub 2017 Nov 9. PMID: 29119968; PMCID: PMC5843834.

4. Marhofer P, Hopkins PM. Dexamethasone in regional anaesthesia: travelling up a blind alley? Anaesthesia. 2019 Aug;74(8):969-972. doi: 10.1111/anae.14700. Epub 2019 May 8. PMID: 31069786.

5. Blanchard D, Wissen KV. Adverse Effects of Dexamethasone in Surgical Patients. Am J Nurs. 2019 Dec;119(12):19. doi: 10.1097/01.NAJ.0000615756.25925.23. PMID: 31764043.